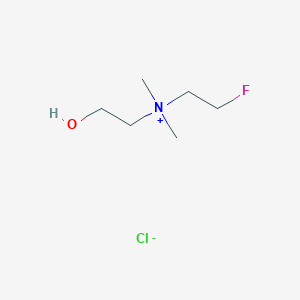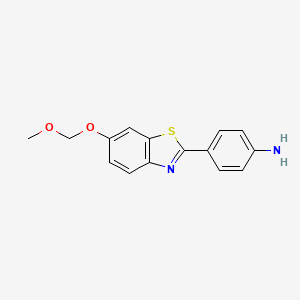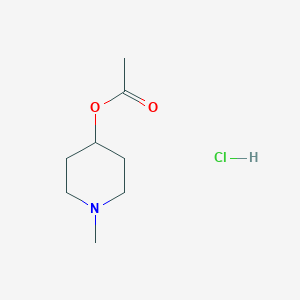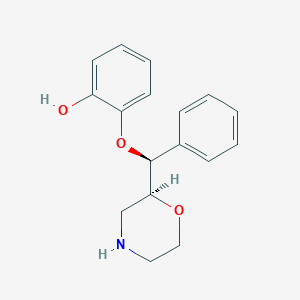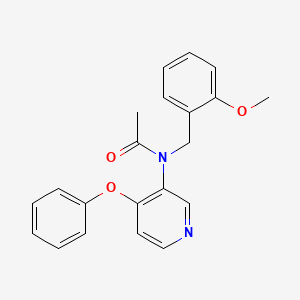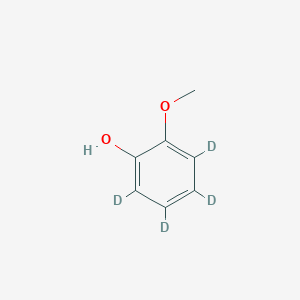
2-Methoxyphenol-3,4,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxyphenol-3,4,5,6-D4” is a stable isotope-labelled compound with the molecular formula C₇H₄D₄O₂ and a molecular weight of 128.16 . It is used as a building block in research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol with a methoxy group in the para position . The molecular formula is C₇H₄D₄O₂ .
Applications De Recherche Scientifique
Thermochemistry and Hydrogen Bonding in Methoxyphenols : Methoxyphenols, including 2-methoxyphenol, play a role in antioxidants and biologically active molecules due to their ability to form strong hydrogen bonds. Thermochemical properties such as standard molar enthalpies of formation and vaporization have been studied, alongside Fourier transform infrared (FTIR)-spectroscopy and quantum-chemical studies (Varfolomeev et al., 2010).
Use as Proxies for Terrestrial Biomass : Methoxyphenols like 2-methoxyphenol can serve as proxies for terrestrial biomass in studies of lignin chemical changes during hydrothermal alteration (Vane & Abbott, 1999).
Study of Hydrogen Bonding Structures : The interaction of 2-methoxyphenol with water molecules has been studied to understand hydrogen bonding structures, showing significant shifts in the OH stretching band under microhydration (Wu & Brutschy, 2004).
Molecular Structure and Conformational Properties : Gas-phase electron diffraction and quantum chemical calculations have been used to study the molecular structure and conformational properties of 2-methoxyphenol (Dorofeeva et al., 2009).
Formation and Dissociation of Hydrogen-Bonded Complexes : Research on 2-methoxyphenol has shown its ability to form complexes with organic solvents like toluene, highlighting the unique nature of its hydrogen bonding (Zheng et al., 2006).
Antioxidant Properties : Methoxyphenols, including 2-methoxyphenol, have been studied for their antioxidant properties and their effects on molecular structures (Alaşalvar et al., 2014).
Bond Dissociation Enthalpies in Methoxyphenols : The impact of methoxy substitution on the bond dissociation enthalpy in compounds like 2-methoxyphenol has been established, revealing insights into their antioxidant capabilities (Heer et al., 1999).
Propriétés
IUPAC Name |
2,3,4,5-tetradeuterio-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVFZTZFXWLCP-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
